N-(2-ethylphenyl)-1-(4-methylbenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide
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Description
The compound is a derivative of tetrahydroquinoline, which is a class of organic compounds. Tetrahydroquinolines are known to possess a wide range of biological activities and are part of many natural products .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple aromatic rings and a tetrahydroquinoline core. The exact structure would depend on the positions of the benzoyl and ethylphenyl substituents .Chemical Reactions Analysis
Tetrahydroquinolines can undergo a variety of chemical reactions, particularly at the nitrogen atom and the aromatic rings. The exact reactions that this compound could undergo would depend on the positions and nature of the substituents .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, solubility, melting point, and boiling point would be influenced by the nature and position of the substituents .Future Directions
properties
IUPAC Name |
(4-methylphenyl)-[6-(piperidine-1-carbonyl)-3,4-dihydro-2H-quinolin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O2/c1-17-7-9-18(10-8-17)23(27)25-15-5-6-19-16-20(11-12-21(19)25)22(26)24-13-3-2-4-14-24/h7-12,16H,2-6,13-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAIWNOQSBRVYAC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N2CCCC3=C2C=CC(=C3)C(=O)N4CCCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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